molecular formula C10H22N2 B1416324 1-methyl-N-(2-methylpropyl)piperidin-4-amine CAS No. 1019606-19-9

1-methyl-N-(2-methylpropyl)piperidin-4-amine

Cat. No. B1416324
CAS RN: 1019606-19-9
M. Wt: 170.3 g/mol
InChI Key: MIZPAEATLRNIMM-UHFFFAOYSA-N
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Description

“1-methyl-N-(2-methylpropyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1019606-19-9 . It has a molecular weight of 170.3 and its IUPAC name is N-isobutyl-1-methyl-4-piperidinamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-methyl-N-(2-methylpropyl)piperidin-4-amine” is 1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-methyl-N-(2-methylpropyl)piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 170.3 .

Scientific Research Applications

Drug Design and Synthesis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in the design and synthesis of new drugs.

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is a significant area of research . “1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in such evaluations to understand its pharmacological activity.

Development of Synthetic Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in the development of these synthetic methods.

Study of Multicomponent Reactions

Multicomponent reactions involving piperidines are a significant area of study . “1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in such studies to understand its reactivity in multicomponent reactions.

Study of Piperidine Functionalization

Functionalization of piperidines is another important area of research . “1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in such studies to understand its reactivity during functionalization.

Proteomics Research

“1-methyl-N-(2-methylpropyl)piperidin-4-amine” could be used in proteomics research . Its molecular weight and formula could be useful in the study of protein interactions and functions.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H302, H314, H335 . These codes correspond to specific hazards associated with the compound.

properties

IUPAC Name

1-methyl-N-(2-methylpropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZPAEATLRNIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-methylpropyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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